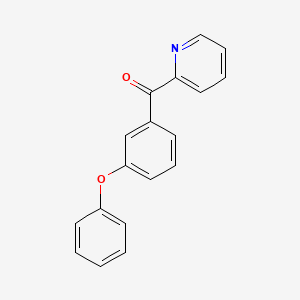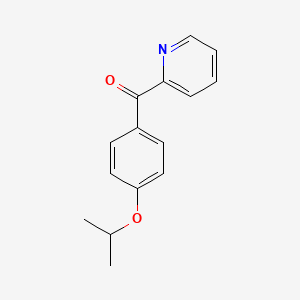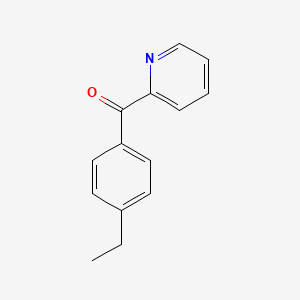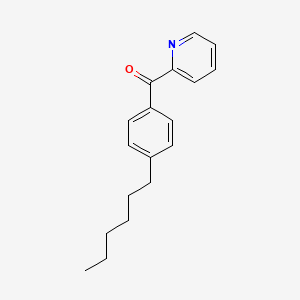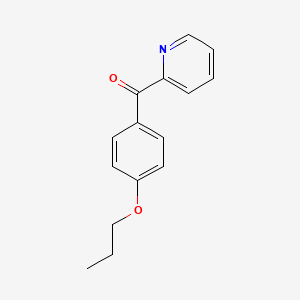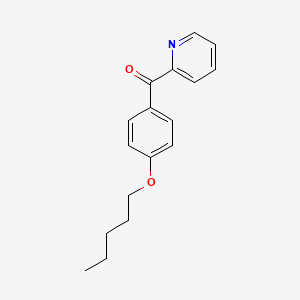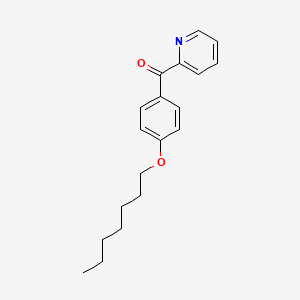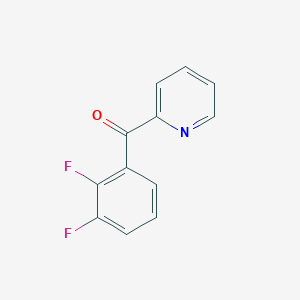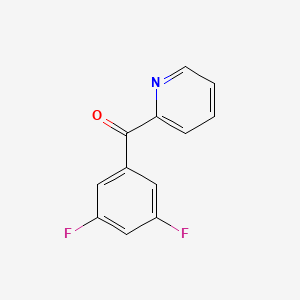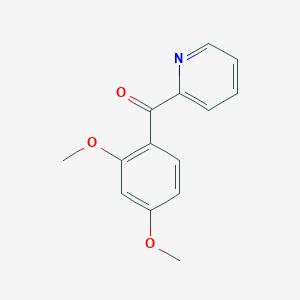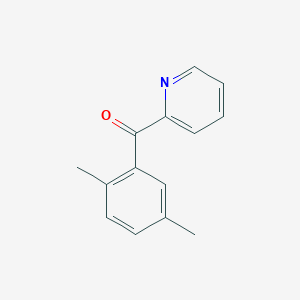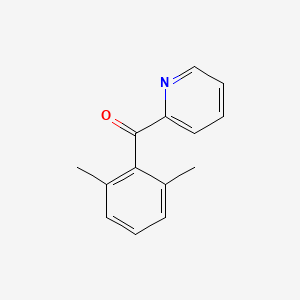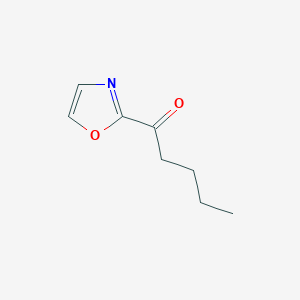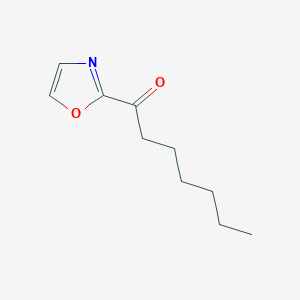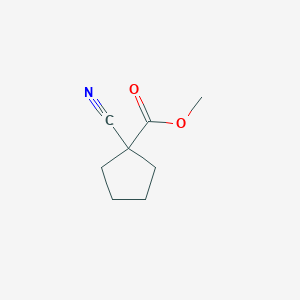
Methyl 1-cyanocyclopentanecarboxylate
Descripción general
Descripción
“Methyl 1-cyanocyclopentanecarboxylate” is a chemical compound with the CAS Number: 40862-12-2 . It has a molecular weight of 153.18 . The IUPAC name for this compound is “methyl 1-cyanocyclopentanecarboxylate” and its InChI Code is 1S/C8H11NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 1-cyanocyclopentanecarboxylate” can be represented by the linear formula C8H11NO2 . The InChI key for this compound is HMAJNDDGAHBMQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 1-cyanocyclopentanecarboxylate” is a liquid at room temperature . .Aplicaciones Científicas De Investigación
Chemical Reactivity and Biological Potency
Methyl 1-cyanocyclopentanecarboxylate shows significant chemical reactivity as a Michael acceptor and has notable biological potency. It is more potent than some pentacyclic triterpenoids and tricycles in biological assays. This compound is highly reactive with thiol nucleophiles, and its Michael addition is reversible. It exhibits high potency in inhibiting NO production and inducing NQO1, suggesting a close relationship between its reactivity and biological potency. It also causes apoptosis and inhibits TNF-α and IL-1β secretion in LPS-stimulated macrophages, with higher potency than some clinical trial drugs (Zheng et al., 2012).
Synthesis and Reactivity Studies
The synthesis and reactivity of related cyclopentanecarboxylate compounds have been explored. The structure of 1-methylcyclopentyl cation, derived from related compounds, was investigated through its NMR spectrum. This research contributes to understanding the chemical behavior of cyclopentane derivatives, which is crucial for further applications in scientific research (Olah et al., 1967).
Derivative Synthesis for Bioactive Compounds
Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, a derivative, undergoes nucleophilic ring opening reactions to form functionalized derivatives. These derivatives are key structural units in several classes of bioactive compounds, indicating the potential of methyl 1-cyanocyclopentanecarboxylate in the synthesis of biologically active molecules (Santos et al., 2000).
DNA Methylation and Cancer Research
The study of DNA methylation, a crucial epigenetic process, involves the use of derivatives of cyclopentanecarboxylate like compounds. The research in this area is significant for understanding the role of DNA methylation in cancer and other pathologies, highlighting the relevance of these compounds in epigenetic research (Desjobert et al., 2015).
Safety And Hazards
“Methyl 1-cyanocyclopentanecarboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 1-cyanocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAJNDDGAHBMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627953 | |
| Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyanocyclopentanecarboxylate | |
CAS RN |
40862-12-2 | |
| Record name | Methyl 1-cyanocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

